molecular formula C15H11Cl2N B13611820 N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline

Cat. No.: B13611820
M. Wt: 276.2 g/mol
InChI Key: BAPGUBGPILTTBG-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]-3-ethynylaniline is a synthetic aromatic amine featuring a 2,4-dichlorophenylmethyl group attached to an aniline core with an ethynyl substituent at the 3-position. This article compares its structural and functional attributes with similar compounds, emphasizing substituent effects on biological activity, physicochemical properties, and synthesis strategies.

Properties

Molecular Formula

C15H11Cl2N

Molecular Weight

276.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline

InChI

InChI=1S/C15H11Cl2N/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9,18H,10H2

InChI Key

BAPGUBGPILTTBG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a halogenated benzyl derivative (such as 2,4-dichlorobenzyl chloride or bromide) with 3-ethynylaniline. The key steps include:

  • Preparation of the 2,4-dichlorobenzyl halide intermediate.
  • N-alkylation of 3-ethynylaniline with the halide under basic or catalytic conditions.
  • Purification and characterization of the final product.

Synthesis of 2,4-Dichlorobenzyl Halide

The 2,4-dichlorobenzyl halide (chloride or bromide) is typically synthesized by halogenation of the corresponding benzyl alcohol or ketone precursors. For example, treatment of diazoketones with concentrated hydrochloric acid under reflux conditions yields chloroketones, which can be further converted to benzyl halides for subsequent reactions.

N-Alkylation of 3-Ethynylaniline

The critical step is the reaction of 3-ethynylaniline with the 2,4-dichlorobenzyl halide. Several methods have been reported:

  • Base-Promoted Alkylation in Polar Solvents: Using potassium carbonate or triethylamine as base in solvents such as acetone or isopropanol under reflux conditions facilitates the nucleophilic substitution to form the N-benzylated product.

  • Catalytic Coupling Methods: Palladium-catalyzed coupling reactions involving bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in dimethylformamide at elevated temperatures (around 95 °C) have been employed to achieve high selectivity and yields for the formation of aryl-alkyne bonds, which is relevant for the ethynyl functionality in the aniline ring.

  • Water as a Green Solvent: Recent advances have demonstrated the use of water as a solvent for amination reactions involving pyrrolo[2,3-d]pyrimidine derivatives with anilines, suggesting potential for more environmentally friendly preparation routes.

Purification and Characterization

The crude reaction mixtures are typically purified by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures. Characterization is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis to ensure the integrity of the ethynyl and dichlorophenyl substituents.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction conditions and yields reported for the preparation steps relevant to this compound and related intermediates:

Step Reagents and Conditions Yield (%) Notes
Synthesis of 2,4-dichlorobenzyl chloride Diazoketones treated with conc. HCl at reflux 65–70 Chloroketones prepared as key intermediates
N-Alkylation with 3-ethynylaniline Potassium carbonate in acetone, reflux 81 Reaction monitored by TLC; purified by column chromatography
Palladium-catalyzed coupling Pd(PPh3)2Cl2, CuI, triethylamine in DMF at 95 °C for 2 h 60 Metal-catalyzed coupling for ethynyl group introduction
Amination in water H2O solvent, reflux with anilines and pyrrolo[2,3-d]pyrimidine derivatives 66–70 Environmentally friendly method with moderate yields

Analytical Data and Research Results

  • NMR Spectroscopy: 1H NMR spectra show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl group, the ethynyl proton (~4.2 ppm singlet), and the aniline NH protons (broad singlets around 5.2 ppm) confirming successful N-alkylation.

  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula, validating the presence of the dichlorophenylmethyl and ethynylaniline moieties.

  • Purity: HPLC analysis typically shows purity above 95%, indicating efficient purification protocols.

Comparative Analysis of Preparation Routes

Feature Base-Promoted Alkylation Pd-Catalyzed Coupling Water-Mediated Amination
Solvent Acetone, Isopropanol DMF Water
Catalyst/Base Potassium carbonate, triethylamine Pd(PPh3)2Cl2, CuI, triethylamine None or mild promoters
Temperature Reflux (~56-80 °C) 95 °C Reflux (~100 °C)
Reaction Time 4–24 hours 2 hours 6–12 hours
Yield 81% 60% 66–70%
Environmental Impact Moderate (organic solvents) Higher (metal catalysts, toxic solvents) Low (water as solvent)
Scalability High Moderate Potentially high

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may interact with GABAergic receptors in the brain, leading to anticonvulsant effects. The ethynyl group can also participate in covalent bonding with target proteins, altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Position and Electronic Effects

The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with alternative halogenation patterns:

  • 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (): The 2,6-dichloro substitution creates a planar anilino unit, which contrasts with the non-planar 2,4-dichloro analog. This difference may influence crystal packing and solubility .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent Position Molecular Weight (g/mol) Key Structural Features
N-[(2,4-Dichlorophenyl)methyl]-3-ethynylaniline 2,4-dichloro ~280 (estimated) Ethynyl, dichlorophenylmethyl
N-[1-(3-Chlorophenyl)ethyl]-3-ethynylaniline 3-chloro 255.74 Ethynyl, mono-chlorophenyl
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 2,6-dichloro 290.17 Dichlorophenylamino, ethanol
Antimicrobial Activity

Pyrazole sulfonamides bearing the (2,4-dichlorophenyl)methyl group (e.g., compounds 9–11 , 17 in ) exhibit potent antibacterial activity (MIC = 1 µg/mL against B. subtilis), attributed to sulfonamide hydrogen-bonding and dichlorophenyl hydrophobicity . In contrast, the target compound lacks a sulfonamide group, which may reduce antibacterial efficacy unless the ethynyl group compensates via alternative mechanisms (e.g., membrane disruption).

Receptor Binding and Selectivity

Cannabinoid receptor antagonists (–6) with 1-(2,4-dichlorophenyl)-4-methylpyrazole scaffolds demonstrate high CB1 receptor affinity. The dichlorophenyl group enhances receptor interactions through hydrophobic and π-stacking effects . The target compound’s ethynylaniline moiety may exhibit weaker receptor binding due to the absence of a pyrazole ring but could offer peripheral selectivity if metabolically stable.

Biological Activity

N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-tumor effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including key data tables and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through specific reactions such as the Claisen-Schmidt condensation and N-benzenesulfonylation. Its structure comprises a dichlorophenyl group and an ethynyl group attached to an aniline moiety, which is crucial for its biological interactions.

Anti-Inflammatory Activity

A notable study evaluated the anti-inflammatory effects of this compound using RAW264.7 cells, a standard model for inflammatory responses. The compound was tested for its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS). Key findings include:

  • NO Production Inhibition : The compound demonstrated a significant reduction in NO secretion compared to the positive control (Pyrrolidine dithiocarbamate), with results indicating a 42.37% inhibition rate at a concentration of 6.0 μM .
  • Toxicity Assessment : The compound exhibited no significant toxicity towards RAW264.7 cells at the tested concentration, suggesting a favorable safety profile for further exploration .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Another aspect of its biological activity is the inhibition of VEGFR-2, which plays a critical role in angiogenesis and tumor growth. Research indicated that derivatives of this compound could act as effective VEGFR-2 inhibitors. Specific findings include:

  • Inhibitory Potency : Compounds derived from this scaffold showed promising activity against VEGFR-2, with some exhibiting dual inhibition against other receptor tyrosine kinases (RTKs) .
  • Mechanism Insights : Molecular modeling studies suggested that these compounds bind effectively within the ATP binding site of VEGFR-2, potentially stabilizing interactions that inhibit receptor activity .

Data Table: Summary of Biological Activities

Activity Test System Result Reference
Anti-inflammatoryRAW264.7 cells42.37% NO inhibition at 6.0 μM
VEGFR-2 inhibitionCellular assaysPotent inhibitor
CytotoxicityA431 cell lineModerate cytotoxicity observed

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment, RAW264.7 cells were treated with this compound post LPS induction. The study aimed to quantify the reduction in pro-inflammatory cytokines such as TNF-α and IL-6 alongside NO production.

Case Study 2: VEGFR Inhibition Mechanism

A series of compounds based on this compound were synthesized and tested for their ability to inhibit VEGFR-2. The binding modes were elucidated through molecular docking studies, revealing key hydrogen bonding interactions that stabilize the inhibitor in the active site.

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